molecular formula C22H21NO B262318 2,2-diphenyl-N-(2-phenylethyl)acetamide

2,2-diphenyl-N-(2-phenylethyl)acetamide

Cat. No.: B262318
M. Wt: 315.4 g/mol
InChI Key: RLMGKXOWTFSAAV-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(2-phenylethyl)acetamide is a synthetic acetamide derivative characterized by a diphenylacetyl core linked to a 2-phenylethylamine moiety. This compound has garnered attention due to its structural versatility, enabling applications in medicinal chemistry and materials science.

The synthesis of this compound typically involves coupling 2,2-diphenylacetic acid with 2-phenylethylamine using activating agents like N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM) . Its crystal structure reveals a dihedral angle of ~85° between the two phenyl rings, stabilized by intermolecular hydrogen bonds (N–H⋯O) and weak C–H⋯π interactions .

Properties

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

2,2-diphenyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C22H21NO/c24-22(23-17-16-18-10-4-1-5-11-18)21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,24)

InChI Key

RLMGKXOWTFSAAV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Amine Side Chain

N-(3-Phenylpropyl) Derivatives

Compound 32 (2,2-diphenyl-N-(3-phenylpropyl)acetamide) features an extended alkyl chain (propyl vs. ethyl). However, its pharmacological activity remains understudied compared to the phenylethyl analog .

Sulfonamide-Containing Analogs

Compounds 4 and 6 (2,2-diphenyl-N-(4-sulfamoylbenzyl/phenethyl)acetamide) incorporate sulfonamide groups, which improve water solubility and antifungal activity. For example, 4 and 6 demonstrated moderate activity against Candida spp. (MIC: 32–64 µg/mL), attributed to sulfonamide’s hydrogen-bonding capacity with fungal enzymes .

Modifications in the Acetamide Core

Thiazole and Thiophene Derivatives

Replacing the diphenyl group with heterocycles like thiazole or thiophene alters electronic properties. For instance, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS) exhibits a twisted conformation (79.7° between dichlorophenyl and thiazol rings), influencing its antimicrobial activity .

Chlorinated Phenoxy Analogs

These derivatives are explored in dye-sensitized solar cells and antimicrobial coatings .

Pharmacological Activity Comparison

Compound Substituents Biological Activity Key Findings Reference
2,2-Diphenyl-N-(2-phenylethyl)acetamide Diphenylacetyl, phenylethyl Antimycobacterial Precursor for loperamide analogs
N-(2-Phenylethyl)acetamide (natural) Acetyl, phenylethyl Antimicrobial Isolated from E. nigrum; MIC: 16–32 µg/mL
4 (sulfamoylbenzyl) Diphenylacetyl, sulfamoylbenzyl Antifungal MIC: 32–64 µg/mL against Candida
32 (3-phenylpropyl) Diphenylacetyl, phenylpropyl Not reported Synthesized via CDI/DMAP

Physicochemical Properties

  • Lipophilicity : Diphenyl derivatives (e.g., this compound) exhibit higher logP values (~4.5) compared to simpler analogs like N-(2-phenylethyl)acetamide (logP ~2.1), impacting membrane permeability .
  • Solubility: Sulfonamide derivatives (e.g., 4) show improved aqueous solubility (>1 mg/mL) due to polar sulfamoyl groups, whereas halogenated phenoxy analogs require co-solvents .

Preparation Methods

Synthesis of 2,2-Diphenylacetyl Chloride

2,2-Diphenylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene. The reaction typically proceeds at reflux (40–60°C) for 4–6 hours, yielding the acid chloride with near-quantitative conversion. Excess thionyl chloride is removed under reduced pressure to prevent side reactions during the subsequent step.

Amide Formation

The acid chloride is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran or dichloromethane) and added dropwise to a solution of 2-phenylethylamine and a tertiary base (e.g., triethylamine or pyridine) at 0–5°C. The base neutralizes HCl, shifting the equilibrium toward amide formation. After stirring at room temperature for 12–24 hours, the product is isolated via aqueous workup and recrystallization from ethanol/water.

Key Parameters

  • Molar Ratio : A 1:1.2 ratio of acid chloride to amine ensures complete conversion.

  • Solvent Choice : Polar aprotic solvents enhance reactivity, while ethereal solvents improve selectivity.

  • Yield : Reported yields range from 70–85% after purification.

Nucleophilic Substitution Using Bromoacetamide Intermediates

An alternative approach involves the alkylation of 2-phenylethylamine with 2-bromo-2,2-diphenylacetamide. This method is advantageous when acid chlorides are inaccessible.

Preparation of 2-Bromo-2,2-diphenylacetamide

2,2-Diphenylacetic acid is converted to its corresponding bromide using phosphorus tribromide (PBr₃) or HBr in acetic acid. The resulting 2-bromo-2,2-diphenylacetyl bromide is then treated with ammonium hydroxide to yield the bromoacetamide.

Reaction with 2-Phenylethylamine

In a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), 2-bromo-2,2-diphenylacetamide reacts with 2-phenylethylamine in the presence of a strong base (e.g., sodium hydride or potassium carbonate). The base deprotonates the amine, enhancing its nucleophilicity for substitution at the α-carbon.

Optimization Insights

  • Temperature : Reactions performed at 60–80°C reduce side product formation.

  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactivity in biphasic systems.

  • Yield : Typical yields are 50–65%, with purity dependent on recrystallization solvents.

Multi-Step Synthesis via Esterification and Amidation

Adapting methodologies from thioacetamide syntheses, this route involves esterifying 2,2-diphenylacetic acid followed by ammonolysis to the amide.

Esterification of 2,2-Diphenylacetic Acid

The acid is refluxed with methanol or ethanol in the presence of concentrated sulfuric acid (5–10 mol%) for 6–8 hours. The ester (e.g., methyl 2,2-diphenylacetate) is isolated via distillation or extraction.

Ammonolysis to Acetamide

The ester is treated with gaseous ammonia or ammonium hydroxide in methanol at 0–25°C. Prolonged stirring (24–48 hours) ensures complete conversion to the amide.

Advantages

  • Safety : Avoids handling corrosive acid chlorides.

  • Scalability : Suitable for industrial production due to straightforward steps.

  • Yield : Achieves 80–90% yield with high purity after solvent evaporation.

Comparative Analysis of Methodologies

Method Reagents Conditions Yield Purity
Direct Acylation2,2-Diphenylacetyl chloride, Et₃N0–25°C, 12–24 h70–85%≥95%
Nucleophilic Substitution2-Bromoacetamide, NaH, DMF60–80°C, 6–8 h50–65%85–90%
Esterification/AmidationH₂SO₄, NH₃, MeOHReflux, 24–48 h80–90%≥97%

Key Observations

  • Direct Acylation offers the highest purity but requires stringent moisture control.

  • Nucleophilic Substitution is limited by lower yields due to competing elimination reactions.

  • Esterification/Amidation balances yield and safety, making it preferable for large-scale synthesis.

Mechanistic Considerations and Side Reactions

Acid Chloride Hydrolysis

Residual moisture in direct acylation leads to hydrolysis of 2,2-diphenylacetyl chloride, forming the carboxylic acid. This side reaction is mitigated by using molecular sieves or anhydrous solvents.

Over-Alkylation in Substitution Reactions

Excess 2-phenylethylamine can lead to dialkylation at the α-carbon, producing bis(2-phenylethyl) derivatives. Maintaining a 1:1 molar ratio and controlled temperature minimizes this issue.

Esterification Byproducts

Incomplete esterification results in residual acid, which complicates ammonolysis. Catalytic acid concentrations ≥5 mol% and extended reflux times improve conversion.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v) or ethyl acetate/hexane. This step removes unreacted amine and inorganic salts, yielding crystals with >99% purity.

Spectroscopic Validation

  • IR Spectroscopy : N-H stretch (3300 cm⁻¹), C=O stretch (1650 cm⁻¹), and aromatic C-H bends (700–800 cm⁻¹).

  • ¹H NMR : Phenethyl protons (δ 2.8–3.1 ppm, triplet), aromatic protons (δ 7.2–7.4 ppm, multiplet), and acetamide CH₂ (δ 4.1 ppm, singlet).

Industrial and Environmental Considerations

Solvent Recovery

DMF and dichloromethane are recycled via distillation, reducing waste and cost.

Catalytic Efficiency

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable aqueous-organic biphasic reactions, cutting solvent use by 40%.

Green Chemistry Metrics

  • Atom Economy : Direct acylation achieves 82% atom economy vs. 75% for multi-step routes.

  • E-Factor : Esterification/amidation generates 1.2 kg waste/kg product, lower than substitution methods (2.5 kg/kg) .

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